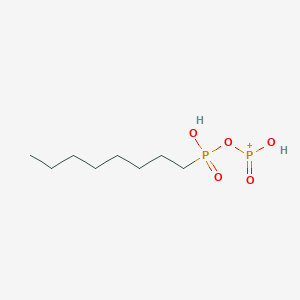
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is a complex organophosphorus compound It is characterized by the presence of two hydroxyl groups, an octyl chain, and a dioxo-diphosphoxan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium typically involves the reaction of octyl alcohol with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then treated with a base to form the final compound.
Industrial Production Methods
Industrial production of this compound involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation and recrystallization to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The octyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions are typically carried out using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted phosphoxan derivatives, alcohols, ketones, and carboxylic acids.
Applications De Recherche Scientifique
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxy-3-methyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Similar structure but with a methyl group instead of an octyl chain.
1,3-Dihydroxy-3-ethyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium: Contains an ethyl group instead of an octyl chain.
Uniqueness
1,3-Dihydroxy-3-octyl-1,3-dioxo-3lambda~5~-diphosphoxan-1-ium is unique due to its longer octyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
92633-76-6 |
|---|---|
Formule moléculaire |
C8H19O5P2+ |
Poids moléculaire |
257.18 g/mol |
Nom IUPAC |
hydroxy-[hydroxy(octyl)phosphoryl]oxy-oxophosphanium |
InChI |
InChI=1S/C8H18O5P2/c1-2-3-4-5-6-7-8-15(11,12)13-14(9)10/h2-8H2,1H3,(H-,9,10,11,12)/p+1 |
Clé InChI |
WEORNAANRUCPST-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCP(=O)(O)O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-2-(chloromethyl)-4-[2-(methylsulfanyl)phenyl]but-3-yn-2-ol](/img/structure/B14359656.png)

![Propanoic acid, 3-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-](/img/structure/B14359669.png)
![4-[(4-Aminocyclohexyl)methyl]-2,6-di(propan-2-yl)aniline](/img/structure/B14359675.png)
![Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-](/img/structure/B14359679.png)
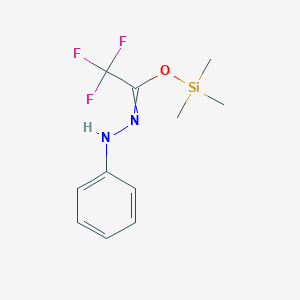
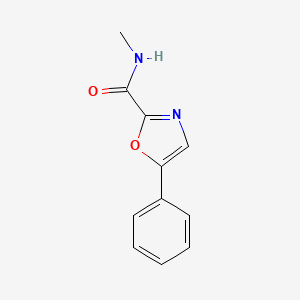
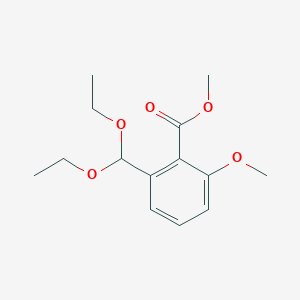
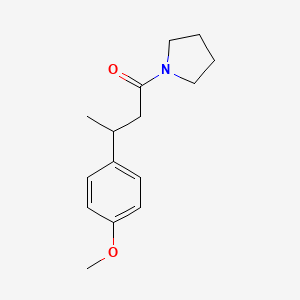
![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(dodecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14359720.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
![4-[2,2-Bis(hexyloxy)propyl]-2-chloro-1-methoxybenzene](/img/structure/B14359727.png)

